molecular formula C18H14N2O2 B1384953 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile CAS No. 1020722-11-5

3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile

Cat. No. B1384953
CAS RN: 1020722-11-5
M. Wt: 290.3 g/mol
InChI Key: ZRJOVAIMCRQQNJ-UHFFFAOYSA-N
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Description

“3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile” is also known as “5-Benzyloxyindole-3-acetonitrile” or “NSC 73391”. It has an empirical formula of C17H14N2O and a molecular weight of 262.31 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string N#CCc1c[nH]c2ccc(OCc3ccccc3)cc12 . This indicates that the molecule contains a nitrile group attached to a carbon chain, which is connected to an indole ring substituted with a benzyloxy group.


Chemical Reactions Analysis

As mentioned earlier, “this compound” is used as a reactant in several chemical reactions. These include the preparation of β-carboline derivatives, indole-N-acetic acid derivatives, and tryptamine analogs . The exact reaction conditions and mechanisms are not provided in the search results.


Physical And Chemical Properties Analysis

“this compound” is a solid with a melting point of 76-80 °C (lit.) . It has a density of 1.232 g/cm3 and a boiling point of 502.3ºC at 760 mmHg . The molecule has a LogP value of 3.81298, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile is a key precursor in the synthesis of various heterocyclic compounds. A review by Fadda et al. (2014) highlights methods used for synthesizing different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, emphasizing its reactivity and synthetic importance (Fadda et al., 2014).

Catalytic Reactions

Studies by Zhou et al. (2017) and (2016) demonstrate the utility of 3-(1H-indol-3-yl)-3-oxopropanenitrile in rhodium-catalyzed reactions. These reactions involve the synthesis of substituted carbazoles and hydrogenated azepino[3,2,1-hi]indoles, showing the compound's versatility in organic synthesis (Zhou et al., 2017); (Zhou et al., 2016).

Multicomponent Reactions

Song et al. (2014) reported on the use of 3-indolyl-3-oxopropanenitriles in multicomponent reactions. These reactions lead to the formation of highly functionalized 6-(indol-3-yl)-4H-pyrans, highlighting the compound's role in facilitating complex organic reactions (Song et al., 2014).

Carbocyclization Reactions

The work of Zhou et al. (2016) also reveals the use of 3-(indolin-1-yl)-3-oxopropanenitriles in Rh(III)-catalyzed carbocyclization reactions with alkynes and alkenes. These reactions result in the formation of 1,7-fused indolines, illustrating the compound's utility in generating complex molecular structures (Zhou et al., 2016).

Biochemical Analysis

Biochemical Properties

3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting aldose reductase, this compound can potentially reduce the accumulation of sorbitol in cells, thereby mitigating complications associated with diabetes . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as those in the LDL oxidation model .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways related to oxidative stress and inflammation. By interacting with key signaling molecules, this compound can alter the expression of genes involved in antioxidant defense mechanisms . Furthermore, this compound affects cellular metabolism by inhibiting enzymes that play a role in glucose metabolism, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the active sites of enzymes such as aldose reductase, leading to enzyme inhibition. The binding interactions are facilitated by the unique structural features of this compound, which allow it to fit into the enzyme’s active site and block its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with changes in gene expression and metabolic activity noted over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects by inhibiting aldose reductase and reducing oxidative stress . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and oxidative stress. This compound interacts with enzymes such as aldose reductase and other cofactors involved in the polyol pathway . By inhibiting these enzymes, this compound can alter the metabolic flux and reduce the accumulation of harmful metabolites . Additionally, this compound affects the levels of various metabolites, including sorbitol and fructose, which are involved in glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, this compound may be targeted to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, this compound can be localized to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and stress responses .

properties

IUPAC Name

3-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-7-6-14(10-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJOVAIMCRQQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227291
Record name β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020722-11-5
Record name β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020722-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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